1,1-Difluorocycloheptane

Overview

Description

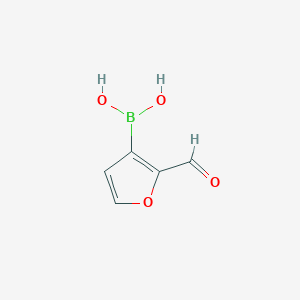

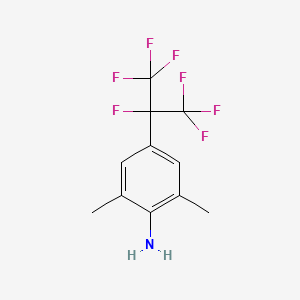

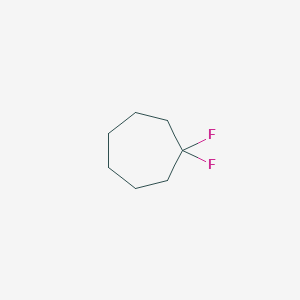

1,1-Difluorocycloheptane is a chemical compound with the molecular formula C7H12F2 . It is a derivative of cycloheptane, a seven-membered carbon ring, with two fluorine atoms attached to one of the carbon atoms .

Synthesis Analysis

The synthesis of this compound and its derivatives has been a subject of research. The functionalization of organic molecules with fluorine substituents has grown rapidly due to its applications in fields such as medicine, agriculture, or materials sciences . The role of the fluorine substituents in both ring-forming and ring-opening reactions has been examined .Molecular Structure Analysis

The molecular structure of this compound includes a seven-membered carbon ring with two fluorine atoms attached to one of the carbon atoms . The presence of fluorine atoms can profoundly modify the physicochemical properties of the parent molecules .Chemical Reactions Analysis

The chemistry of cycloheptane derivatives, including this compound, is one of the most intensively developing fields of organic chemistry . These compounds have the ability to participate in synthetically useful reactions due to the presence of both, ring strain and of the gem-dihalomethylene fragment .Scientific Research Applications

Conformational Analysis

A study on the temperature dependence of the nuclear magnetic resonance (NMR) spectra of various difluorocycloheptane derivatives, including 1,1-difluorocycloheptane, provided insights into their conformational behavior. At low temperatures, these substances exhibit specific conformations, with the difluoro groups affecting their structural arrangements. This research offers valuable information for understanding the molecular behavior of this compound and similar compounds (Glazer et al., 1972).

Fluorine NMR Spectroscopy

Fluorine-19 NMR spectroscopy has been employed to study the conformational isomerization of 1,1-difluorocyclohexane, a closely related compound. This technique allows for detailed analysis of molecular structure and dynamics at various temperatures, providing crucial insights into the behavior of fluorinated cyclohexanes which can be extrapolated to this compound (Jonas et al., 1965).

Molecular Structure Studies

The molecular structure of perfluoro-(1,4-dimethyl-2,3-diazacyclohepta-1,3-diene), which contains the difluorocycloheptane structure, has been examined using gas-phase electron diffraction. This research provides insights into the geometric and electronic properties of fluorinated cycloheptane rings, relevant to the understanding of this compound (Beagley & Pritchard, 1985).

Applications in Materials Science

In the realm of materials science, 1,1-difluoro-1-alkenes, which share structural similarities with this compound, have been investigated as electrolyte additives for lithium-ion batteries. This research highlights the potential application of difluorinated compounds in enhancing the performance of energy storage devices (Kubota et al., 2012).

Electrophilic Fluorination

This compound and its derivatives can be involved in electrophilic fluorination reactions, a significant area in organic synthesis. Studies on reagents like SelectfluorTM F-TEDA-BF4 have shown their utility in introducing fluorine into organic molecules, a process that could be relevant to synthesizing this compound derivatives (Stavber, 2011).

Synthesis and Properties

The synthesis and properties of various 1,1-difluorocyclopropane derivatives, which are structurally related to this compound, have been reviewed. This research provides insights into the methods of obtaining such compounds and their biological importance, highlighting the significance of the difluorocycloheptane structure in various fields (Adekenova et al., 2021).

Molecular Dynamics

A study on 1,1-difluorosilacyclopentane, which is structurally analogous to this compound, focused on its molecular structure and pseudorotational motion using gas-phase electron diffraction. This research contributes to the understanding of the dynamic behavior of such fluorinated cyclic compounds (Shen & Dakkcuri, 1985).

Future Directions

The future directions of research on 1,1-Difluorocycloheptane could involve further exploration of its synthesis, chemical reactions, and potential applications. The development of new chemo-, regio- and stereoselective methods for the synthesis and transformations of cycloheptane derivatives, including this compound, could be a promising area of research .

properties

IUPAC Name |

1,1-difluorocycloheptane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F2/c8-7(9)5-3-1-2-4-6-7/h1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMPLRMBRFCVKDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12F2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-amine](/img/structure/B3256515.png)

![4-(p-Tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole-7-carbaldehyde](/img/structure/B3256532.png)